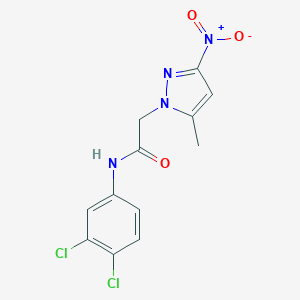
n-(3,4-dichlorophenyl)-2-(5-methyl-3-nitro-1h-pyrazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3,4-dichlorophenyl)-2-(5-methyl-3-nitro-1h-pyrazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dichlorophenyl group, a nitropyrazole moiety, and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(3,4-dichlorophenyl)-2-(5-methyl-3-nitro-1h-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of 3,4-Dichloroaniline: This can be achieved by the chlorination of aniline using chlorine gas or other chlorinating agents.
Synthesis of 5-Methyl-3-nitro-pyrazole: This involves the nitration of 5-methyl-pyrazole using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of 3,4-dichloroaniline with 5-methyl-3-nitro-pyrazole in the presence of acetic anhydride to form the desired acetamide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amine derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed:
Reduction Products: Amino derivatives of the original compound.
Substitution Products: Compounds with substituted groups on the phenyl ring.
Applications De Recherche Scientifique
n-(3,4-dichlorophenyl)-2-(5-methyl-3-nitro-1h-pyrazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of n-(3,4-dichlorophenyl)-2-(5-methyl-3-nitro-1h-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components. The dichlorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.
Comparaison Avec Des Composés Similaires
N-(3,4-Dichloro-phenyl)-acetamide: Lacks the pyrazole moiety.
2-(5-Methyl-3-nitro-pyrazol-1-yl)-acetamide: Lacks the dichlorophenyl group.
N-(3,4-Dichloro-phenyl)-2-(3-nitro-pyrazol-1-yl)-acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness: n-(3,4-dichlorophenyl)-2-(5-methyl-3-nitro-1h-pyrazol-1-yl)acetamide is unique due to the presence of both dichlorophenyl and nitropyrazole moieties, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H10Cl2N4O3 |
|---|---|
Poids moléculaire |
329.14 g/mol |
Nom IUPAC |
N-(3,4-dichlorophenyl)-2-(5-methyl-3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C12H10Cl2N4O3/c1-7-4-11(18(20)21)16-17(7)6-12(19)15-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,19) |
Clé InChI |
QTTDDKQBCRHQTA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=NN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















